molecular formula C14H11N3O2S B12935102 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one CAS No. 919509-84-5

1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one

Cat. No.: B12935102
CAS No.: 919509-84-5
M. Wt: 285.32 g/mol
InChI Key: IUZXVPWRUDTBLA-UHFFFAOYSA-N
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Description

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a nicotinoyl group, which is derived from nicotinic acid, a form of vitamin B3. This unique combination of functional groups makes 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a nicotinoyl-substituted thioamide with an α-haloketone. The reaction conditions often require a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and exhibit comparable biological activities.

    Nicotinoyl Derivatives: Compounds like nicotinoyl hydrazones also feature the nicotinoyl group and are studied for their medicinal properties.

Uniqueness

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

919509-84-5

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

1-[7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one

InChI

InChI=1S/C14H11N3O2S/c1-2-10(18)11-7-17-8-16-12(14(17)20-11)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3

InChI Key

IUZXVPWRUDTBLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN2C=NC(=C2S1)C(=O)C3=CN=CC=C3

Origin of Product

United States

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